molecular formula C7H16N2O B13202341 3-(1-Amino-2-methylpropan-2-yl)azetidin-3-ol

3-(1-Amino-2-methylpropan-2-yl)azetidin-3-ol

Cat. No.: B13202341
M. Wt: 144.21 g/mol
InChI Key: AVSVTLNADQPQAO-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropan-2-yl)azetidin-3-ol is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methylpropan-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The azetidine ring can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. Specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Amino-2-methylpropan-2-yl)azetidin-3-ol is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)azetidin-3-ol

InChI

InChI=1S/C7H16N2O/c1-6(2,3-8)7(10)4-9-5-7/h9-10H,3-5,8H2,1-2H3

InChI Key

AVSVTLNADQPQAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CNC1)O

Origin of Product

United States

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